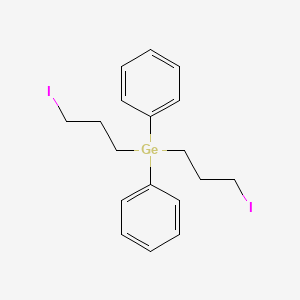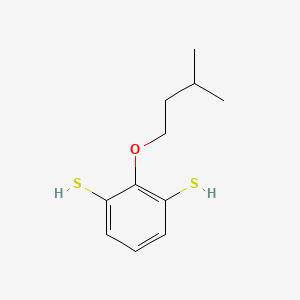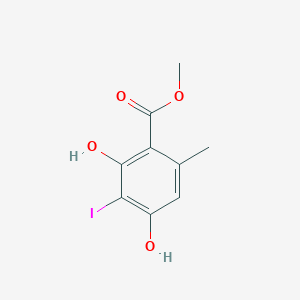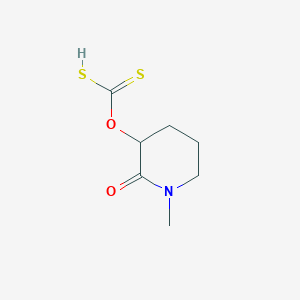
Bis(3-iodopropyl)(diphenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-iodopropyl)(diphenyl)germane is an organogermanium compound characterized by the presence of germanium bonded to two phenyl groups and two 3-iodopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-iodopropyl)(diphenyl)germane typically involves the reaction of diphenylgermanium dichloride with 3-iodopropyl magnesium bromide in an ether solvent. The reaction proceeds via a Grignard reaction mechanism, where the magnesium bromide acts as a nucleophile, attacking the germanium center and replacing the chlorine atoms with 3-iodopropyl groups. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Bis(3-iodopropyl)(diphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodopropyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: The compound can be reduced to form germane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New organogermanium derivatives with different functional groups.
Oxidation Reactions: Germanium dioxide derivatives.
Reduction Reactions: Germane derivatives with lower oxidation states.
科学的研究の応用
Bis(3-iodopropyl)(diphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of bis(3-iodopropyl)(diphenyl)germane involves its interaction with molecular targets through its reactive iodine and germanium centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
Bis(4-aminophenyl)diphenylgermane: Similar structure but with amino groups instead of iodopropyl groups.
Bis(4-aminophenyl)diphenylsilane: Silicon analog with similar properties.
Diphenylgermane: Lacks the iodopropyl groups, resulting in different reactivity and applications.
Uniqueness
Bis(3-iodopropyl)(diphenyl)germane is unique due to the presence of both phenyl and iodopropyl groups, which confer distinct reactivity and potential applications. The iodine atoms provide sites for further functionalization, while the germanium center offers unique chemical properties compared to silicon or carbon analogs.
特性
CAS番号 |
827032-66-6 |
|---|---|
分子式 |
C18H22GeI2 |
分子量 |
564.8 g/mol |
IUPAC名 |
bis(3-iodopropyl)-diphenylgermane |
InChI |
InChI=1S/C18H22GeI2/c20-15-7-13-19(14-8-16-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChIキー |
CXINCWHAQVBZKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Ge](CCCI)(CCCI)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
methanone](/img/structure/B14205748.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)


![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)


